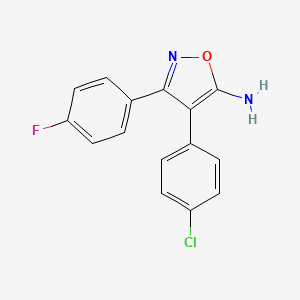
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine
Overview
Description
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine, also known as 4-CPF-OA, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic amine that is composed of a 4-chlorophenyl, a 3-fluorophenyl, and a 1,2-oxazol-5-amine ring. It has been used in a range of research studies, including those related to drug development, chemical synthesis, and medicinal chemistry.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has highlighted the synthesis of novel heterocyclic compounds containing the 4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine fragment. These compounds exhibit significant antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating their potential use in developing new antibacterial agents (Mehta, 2016).
Antioxidant Properties
Studies also show the synthesis and evaluation of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine derivatives for their antioxidant properties. However, most of these compounds did not neutralize superoxide radicals, indicating a selective biological activity (Arutyunyan et al., 2012).
Structural Characterization
Significant research has been conducted on the structural characterization of related compounds. For example, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, where the molecular structure was determined using single-crystal diffraction, provided insights into the structural aspects of these compounds (Kariuki et al., 2021).
Anticancer Activity
Another intriguing application is in the field of anticancer research. Derivatives of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing promising results as potential anticancer agents (Kleczewska et al., 2019).
Corrosion Inhibition
Furthermore, derivatives of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest these compounds could effectively prevent corrosion of iron, indicating their usefulness in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHVJQQPYUTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C3=CC=C(C=C3)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



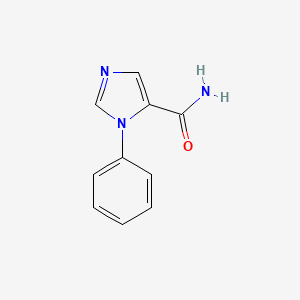
![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
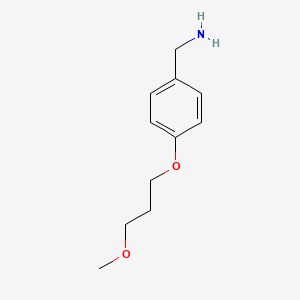
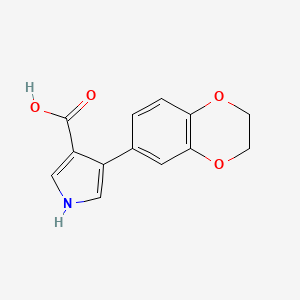
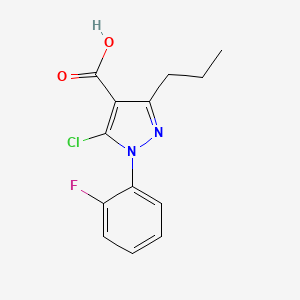
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
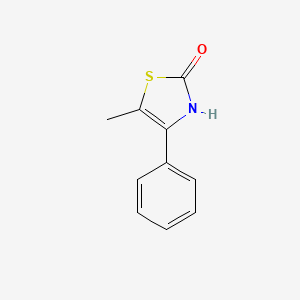
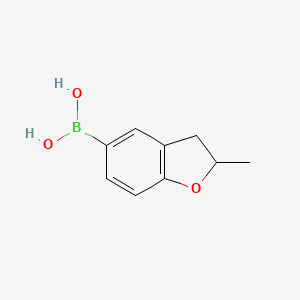
![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
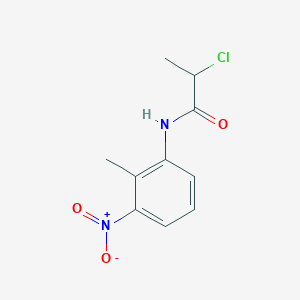
![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)